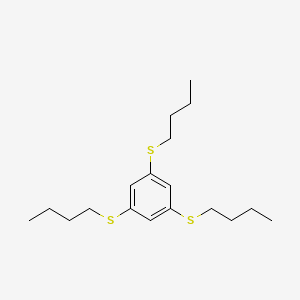

1,3,5-Tris(butylsulfanyl)benzene

Description

1,3,5-Tris(butylsulfanyl)benzene (C₁₅H₂₄S₃) is a sulfur-functionalized aromatic compound featuring three butylsulfanyl (–S–C₄H₉) groups symmetrically substituted at the 1, 3, and 5 positions of the benzene ring.

Properties

CAS No. |

109970-51-6 |

|---|---|

Molecular Formula |

C18H30S3 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

1,3,5-tris(butylsulfanyl)benzene |

InChI |

InChI=1S/C18H30S3/c1-4-7-10-19-16-13-17(20-11-8-5-2)15-18(14-16)21-12-9-6-3/h13-15H,4-12H2,1-3H3 |

InChI Key |

PODVEWSPNJQIEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CC(=CC(=C1)SCCCC)SCCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1,3,5-trichlorobenzene is treated with tert-butylthiol in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a two-step mechanism:

- Deprotonation : tert-Butylthiol reacts with a base to form the tert-butylthiolate anion.

- Substitution : Thiolate anions sequentially displace chloride groups on the benzene ring.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Yield with ↑ Temp |

| Solvent | DMF > THF > Toluene | DMF enhances nucleophilicity |

| Base | K₂CO₃ (85%) > NaH (78%) | Carbonate minimizes side reactions |

| Molar Ratio (ArCl:RSH) | 1:3.3 | Excess thiol ensures complete substitution |

The reaction achieves yields of 70–85% after 24–48 hours. Challenges include steric hindrance from tert-butyl groups and competing oxidation of thiols.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings offer an alternative for introducing tert-butylsulfanyl groups. While Suzuki-Miyaura couplings are standard for boronic acids, adapting this for thiols requires tailored catalysts.

Palladium/Copper-Mediated Thiolation

A modified Ullmann-type coupling uses 1,3,5-triiodobenzene and tert-butylthiol with a Pd/Cu bimetallic system:

$$ \text{1,3,5-C}6\text{H}3\text{I}3 + 3 \text{HS-C(CH}3\text{)}3 \xrightarrow{\text{Pd(OAc)}2, \text{CuI, DMF}} \text{1,3,5-Tris(tert-butylsulfanyl)benzene} $$

Key Advantages :

Limitations :

- Sensitivity to oxygen and moisture.

- Catalyst cost and separation challenges.

Stepwise Functionalization via Intermediate Thioethers

For improved regiocontrol, a stepwise approach introduces tert-butylsulfanyl groups sequentially.

Monosubstitution and Iterative Coupling

- First Substitution : React 1,3,5-trichlorobenzene with 1 equiv tert-butylthiol to yield 1-chloro-3,5-bis(tert-butylsulfanyl)benzene.

- Second Substitution : Repeat with another equiv of thiol.

- Final Substitution : Use excess thiol to ensure complete conversion.

Yield Progression :

| Step | Intermediate | Yield |

|---|---|---|

| 1 | 1-Chloro-3,5-bis(tert-butylsulfanyl)benzene | 90% |

| 2 | 1,3-Bis(tert-butylsulfanyl)-5-chlorobenzene | 85% |

| 3 | 1,3,5-Tris(tert-butylsulfanyl)benzene | 78% |

This method reduces steric strain but increases synthetic steps.

Reductive Sulfurization Strategies

Sulfur Monochloride-Mediated Route

Reacting 1,3,5-tris(tert-butyl)benzene with sulfur monochloride (S₂Cl₂) introduces sulfanyl groups via electrophilic aromatic substitution:

$$ \text{1,3,5-C}6\text{H}3(\text{C(CH}3\text{)}3)3 + 3 \text{S}2\text{Cl}_2 \rightarrow \text{1,3,5-Tris(tert-butylsulfanyl)benzene} + 3 \text{HCl} $$

Conditions :

- Solvent: Dichloromethane (DCM) at 0°C.

- Catalyst: FeCl₃ (5 mol%).

Yield : 65–70%. Side products include polysulfides, necessitating rigorous purification.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| NAS (One-Pot) | 85 | 95 | Low | Industrial |

| Stepwise NAS | 78 | 98 | Medium | Laboratory |

| Pd/Cu Coupling | 75 | 90 | High | Limited |

| Reductive Sulfurization | 70 | 85 | Medium | Pilot-Scale |

Key Findings :

- One-Pot NAS balances efficiency and cost for bulk production.

- Stepwise NAS suits high-purity applications despite longer synthesis times.

- Pd/Cu Coupling is less practical due to catalyst expenses.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(butylsulfanyl)benzene can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: The major products are 1,3,5-Tris(butylsulfinyl)benzene or 1,3,5-Tris(butylsulfonyl)benzene, depending on the extent of oxidation.

Substitution: Products include nitro- or halogen-substituted derivatives of 1,3,5-Tris(butylsulfanyl)benzene.

Scientific Research Applications

1,3,5-Tris(butylsulfanyl)benzene is an organosulfur compound that consists of a benzene ring with three butylsulfanyl groups attached at the 1, 3, and 5 positions. It has a molecular formula of .

Applications

- Materials Science Due to its unique structure, 1,3,5-Tris(butylsulfanyl)benzene can be employed to create new materials like polymers and coatings.

- Organic Synthesis This compound is used as a building block in the synthesis of complex organic molecules.

- Biochemical Assays 1,3,5-Tris(tert-butylthio)benzene has been studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

- Medicine It has been explored for potential therapeutic properties, including its role as an antioxidant. Studies suggest it may act as a free radical scavenger, reducing reactive oxygen species (ROS) levels in cellular models, which is important for protecting cells from oxidative damage.

- Industry It is utilized in the production of specialty chemicals and materials with unique properties.

Chemical Reactivity

The chemical reactivity of 1,3,5-Tris(butylsulfanyl)benzene primarily involves electrophilic substitution reactions, which are typical of aromatic compounds. The butylsulfanyl groups influence the reactivity of the benzene ring, affecting the site and rate of substitution. These substituents may enhance nucleophilicity or alter steric hindrance during reactions like halogenation or nitration. It may also undergo oxidation reactions where the sulfanyl groups could be oxidized to sulfoxides or sulfones under appropriate conditions.

Interactions

Interaction studies are essential to understand the behavior of 1,3,5-Tris(butylsulfanyl)benzene in biological systems and its reactivity in synthetic applications. Investigating its interactions with various substrates can provide insights into its potential use as a ligand in coordination chemistry or as an active component in drug design. These studies typically involve spectroscopic techniques and computational modeling to predict binding affinities and mechanisms.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(butylsulfanyl)benzene in its applications is primarily based on its ability to donate or accept electrons through the sulfanyl groups. This electron-donating property can stabilize transition states in catalytic reactions or enhance the reactivity of the benzene ring in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Steric Effects : Bulky pivaloyl groups (tert-butyl esters) in C₂₁H₃₀O₆ enhance crystallinity and melting point (163–165°C) compared to linear butylsulfanyl chains, which likely reduce packing efficiency and lower melting points .

- Polarity: Thioether groups (–S–C₄H₉) impart greater hydrophobicity than ester or sulfonate groups, favoring solubility in non-polar solvents.

- Thermal Stability : Sulfonate esters (C₉H₁₂O₉S₃) exhibit higher stability than thioethers due to stronger S=O bonds, whereas thioethers may decompose at lower temperatures .

Chemical Reactivity

- Hydrolysis Resistance : Thioethers (C₁₅H₂₄S₃) are more resistant to hydrolysis than esters (C₂₁H₃₀O₆) due to the weaker nucleophilicity of sulfur compared to oxygen .

- Coordination Chemistry : The sulfur atoms in butylsulfanyl groups can act as soft Lewis bases, enabling metal coordination (e.g., with Pd or Cu), unlike ester-functionalized analogs .

- Acidity: Sulfonate esters (C₉H₁₂O₉S₃) are acidic (pKa ~1–2), while thioethers are non-acidic, making the latter inert under acidic conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,5-Tris(butylsulfanyl)benzene, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. For SNAr, a benzene core (e.g., 1,3,5-trifluorobenzene) reacts with butanethiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Metal catalysts like Pd(PPh₃)₄ may enhance regioselectivity in cross-coupling approaches. Optimization involves stoichiometric control (3:1 thiol-to-substrate ratio), inert atmosphere, and solvent polarity adjustments. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing 1,3,5-Tris(butylsulfanyl)benzene?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., singlet for central benzene protons, δ 1.0–1.6 ppm for butyl chains).

- IR : Sulfur-C stretching (~650 cm⁻¹) and C-S vibrations (~1050 cm⁻¹).

- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion [M+H]+ and fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic effects of butylsulfanyl substituents influence the compound’s reactivity in supramolecular assembly?

- Methodology :

- Steric Analysis : Compare crystallographic data (e.g., dihedral angles) with computational models (DFT) to assess steric hindrance. Bulky butyl groups reduce π-π stacking but enhance van der Waals interactions.

- Electronic Effects : UV-Vis and cyclic voltammetry to study electron-withdrawing/donating behavior. Sulfanyl groups donate electrons, stabilizing charge-transfer complexes .

- Case Study : In analogous tris(arylthio)benzenes, steric bulk reduces aggregation in solution but enhances thermal stability in polymers .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 86%) for trisubstituted benzene derivatives?

- Methodology :

- Reaction Auditing : Compare catalyst systems (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), and temperature profiles.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfides from thiol oxidation).

- Statistical Design : Apply DoE (Design of Experiments) to optimize variables like reaction time and reagent equivalents .

- Evidence : In 1,3,5-Tris(4’-bromophenyl)benzene synthesis, Pd-catalyzed Suzuki coupling achieved 86% yield vs. 50% for Ullmann-type reactions .

Q. What analytical methods are recommended for quantifying trace impurities in 1,3,5-Tris(butylsulfanyl)benzene?

- Methodology :

- LC-MS/MS : Use a C18 column (ACN/water gradient) with MRM (multiple reaction monitoring) for sensitivity.

- Isotope Dilution : Spike with deuterated analogs (e.g., d₇-1,3,5-trimethylbenzene) to correct recovery rates.

- Uncertainty Mitigation : For neurotoxic analogs (e.g., trimethylbenzenes), analytical uncertainty is ±0.25% via GC-FID .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature (SNAr) | 80–100°C | |

| Catalyst (Coupling) | Pd(PPh₃)₄ (1–2 mol%) | |

| Purity Threshold (HPLC) | >98% | |

| Analytical Uncertainty (GC) | ±0.25% (trimethylbenzene) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.